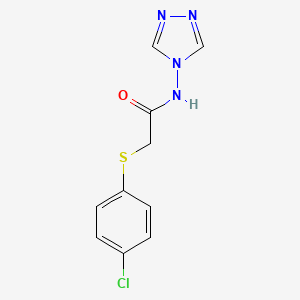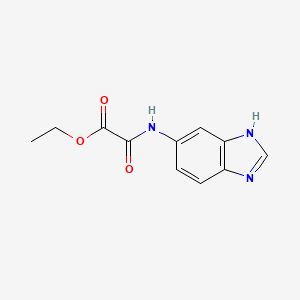![molecular formula C16H14Cl2N4O B12171069 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide](/img/structure/B12171069.png)
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridine ring fused with a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyridine core, followed by the introduction of the butanamide group. Common reagents used in these reactions include various chlorinating agents, amines, and catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for extensive research and application.
化学反应分析
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, where halogens or nitro groups replace hydrogen atoms in the compound.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiosulfate
- 2-Fluorodeschloroketamine
Uniqueness
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide stands out due to its unique triazolopyridine core and dichlorophenyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H14Cl2N4O |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H14Cl2N4O/c17-11-7-8-13(12(18)10-11)19-16(23)6-3-5-15-21-20-14-4-1-2-9-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23) |
InChI 键 |
ZITGVNHAQYKVIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12171008.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B12171015.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B12171016.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12171019.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12171020.png)
![4-({[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino)benzoic acid](/img/structure/B12171030.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide](/img/structure/B12171031.png)

![N-(6-methoxypyridin-3-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12171043.png)
![N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12171051.png)


